![molecular formula C19H35N3O4 B12934969 N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-21-7](/img/structure/B12934969.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a decyloxy group, a hydroxypropyl group, and an imidazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
科学研究应用
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Industry: It could be used in the development of new materials, such as polymers, surfactants, and coatings, due to its unique structural features.
作用机制
The mechanism of action of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid include:
- (2S)-2-((3-(Octyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Hexyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness
What sets (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the decyloxy group may enhance its lipophilicity, affecting its solubility and membrane permeability, while the imidazolyl group could contribute to its binding affinity for certain biological targets.
属性
CAS 编号 |
738592-21-7 |
|---|---|
分子式 |
C19H35N3O4 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C19H35N3O4/c1-2-3-4-5-6-7-8-9-10-26-14-17(23)13-21-18(19(24)25)11-16-12-20-15-22-16/h12,15,17-18,21,23H,2-11,13-14H2,1H3,(H,20,22)(H,24,25)/t17?,18-/m0/s1 |
InChI 键 |
OBRKSGPRGUKAFS-ZVAWYAOSSA-N |
手性 SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
规范 SMILES |
CCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

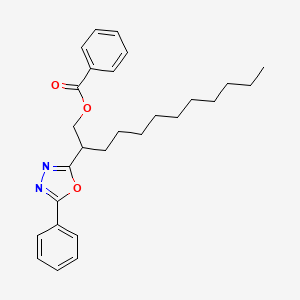
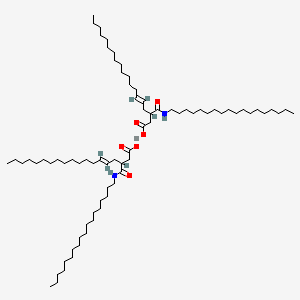
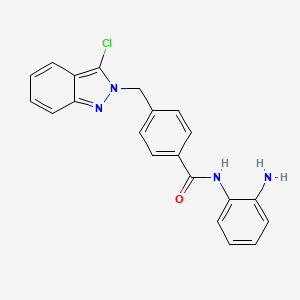


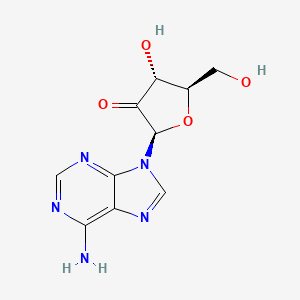
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
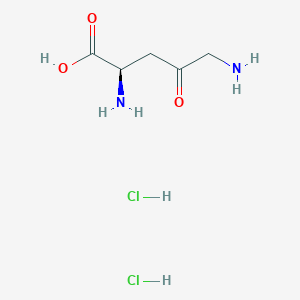
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
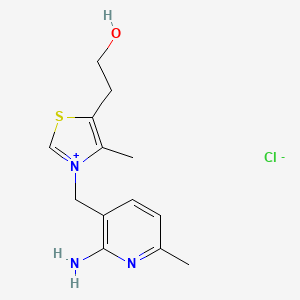
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
